1-(3-Bromopropanesulfonyl)-2-methoxyethane
Overview
Description
1-(3-Bromopropanesulfonyl)-2-methoxyethane, also known as BPSME, is an organic compound commonly used in organic synthesis and research. It is a colorless, volatile liquid with a faint odor. BPSME has a wide range of applications in the field of organic chemistry, including the synthesis of organic compounds, the production of pharmaceuticals and the production of industrial chemicals. BPSME is also used in the laboratory to study the structure and reactivity of organic compounds.
Scientific Research Applications
Ring Opening of Sulfonylaziridines
The compound has been explored in the context of synthesizing 1,3-heteroatom substituted 2-aminopropane derivatives. This involves the use of 2-(bromomethyl)-1-sulfonylaziridines, which upon treatment with sodium azide or different potassium phenoxides in the presence of silica gel, yield functionalized sulfonamides and 1,3-dialkoxy-2-(tosylamino)propanes. This method demonstrates the applicability of arenesulfonyl-2-(bromomethyl)aziridines in organic synthesis, particularly towards the synthesis of functionalized amines and sulfonamides (D’hooghe et al., 2005).
Masked Acetonyl Bromide Synthesis
Another application involves the synthesis of 3-Bromo-2-(tetrahydropyran-2-yloxy)propene, which serves as a masked acetonyl bromide. This compound is generated through the elimination of hydrogen bromide from 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane. The utility of this reagent lies in its role as an intermediate in organic synthesis, facilitating various transformations and serving as a precursor for further chemical reactions (Horning et al., 1970).
properties
IUPAC Name |
1-bromo-3-(2-methoxyethylsulfonyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO3S/c1-10-4-6-11(8,9)5-2-3-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDYKWORINBEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropanesulfonyl)-2-methoxyethane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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